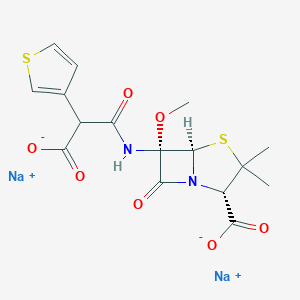

テモシリン二ナトリウム塩

概要

説明

テモシリンは、ビーチャムによって導入され、ユーメディカ・ファーマシューティカルズによってネガバンとして販売されている、β-ラクタマーゼ抵抗性ペニシリンです 。主に、多剤耐性グラム陰性菌の治療に使用されます。 テモシリンは、6-メトキシペニシリンであり、カルボキシペニシリンでもあります .

科学的研究の応用

Temocillin has a wide range of scientific research applications, including:

Chemistry: Temocillin is used as a model compound to study the stability and reactivity of β-lactam antibiotics.

Biology: It is used to investigate the mechanisms of β-lactamase resistance in bacteria.

作用機序

テモシリンは、細菌の細胞壁合成を阻害することによって効果を発揮します。 細菌の細胞膜にあるペニシリン結合タンパク質(PBP)に結合し、ペプチドグリカン鎖の架橋を阻害します。これは、細胞壁の完全性にとって不可欠です 。これにより、細菌細胞の溶解と死滅が引き起こされます。 テモシリンのC6位にあるメトキシ基は、β-ラクタマーゼに対する耐性を付与し、β-ラクタマーゼ産生菌に対しても効果を発揮することができます .

類似の化合物との比較

テモシリンは、β-ラクタマーゼに対する耐性があるため、β-ラクタム系抗生物質の中で独特です。類似の化合物には、次のようなものがあります。

チカルシリン: 別のカルボキシペニシリンですが、β-ラクタマーゼに対する耐性は低いです。

ピペラシリン: より広範囲の活性を持つウレイドペニシリンですが、β-ラクタマーゼに対する耐性も低いです。

セフォタキシム: β-ラクタマーゼに対する耐性のメカニズムが異なる第3世代セファロスポリンです.

生化学分析

Biochemical Properties

Temocillin disodium salt is known to interact with various enzymes and proteins. The addition of the α-methoxy moiety on ticarcillin confers resistance to hydrolysis by Ambler classes A and C β-lactamases (extended spectrum β-lactamases, Klebsiella pneumoniae carbapenemase, and AmpC hyperproduced enzymes) . This interaction with β-lactamases is crucial for its function as it allows Temocillin disodium salt to resist degradation and exert its antibacterial effects.

Cellular Effects

Temocillin disodium salt has significant effects on various types of cells, particularly Gram-negative bacteria . It is normally active against several species including Moraxella catarrhalis, Brucella abortus, Burkholderia cepacia, Citrobacter species, Escherichia coli, Haemophilus influenzae, Klebsiella pneumoniae, Pasteurella multocida, Proteus mirabilis, Salmonella typhimurium, and Yersinia enterocolitica . It influences cell function by inhibiting the synthesis of the bacterial cell wall, leading to cell death .

Molecular Mechanism

The molecular mechanism of action of Temocillin disodium salt involves binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis. Bacteria eventually lyse due to ongoing activity of cell wall autolytic enzymes while cell wall assembly is arrested .

Temporal Effects in Laboratory Settings

Temocillin disodium salt shows a prolonged elimination half-life of approximately 5 hours . It is chemically stable, allowing administration by continuous infusion . Its stability over time makes it a valuable antibiotic in the treatment of infections caused by resistant bacteria .

Dosage Effects in Animal Models

While specific studies on dosage effects of Temocillin disodium salt in animal models are limited, it is known that the common dose for humans is 2 g intravenously every 12 hours . Higher doses are used in critically ill patients

Metabolic Pathways

Temocillin disodium salt is mainly cleared through the renal pathway, with high urinary recovery ranging from 72 to 82% after 24 hours

Transport and Distribution

After intravenous infusion, Temocillin disodium salt is distributed throughout the body. It has been found to penetrate well into bile and peritoneal fluid, but poorly into cerebrospinal fluid . The clearance of Temocillin disodium salt is mainly renal .

Subcellular Localization

As an antibiotic, Temocillin disodium salt does not have a specific subcellular localization within human cells. Within bacterial cells, it targets the cell wall, where it binds to penicillin-binding proteins and inhibits cell wall synthesis .

準備方法

化学反応の分析

テモシリンは、次のようないくつかの種類の化学反応を起こします。

酸化: テモシリンは、酸化されてさまざまな代謝物を形成することができます。

還元: 還元反応は、テモシリン分子の官能基を修飾することができます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤があります 。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

テモシリンは、次のような幅広い科学研究への応用があります。

化学: テモシリンは、β-ラクタム系抗生物質の安定性と反応性を研究するためのモデル化合物として使用されます。

生物学: 細菌におけるβ-ラクタマーゼ耐性のメカニズムを調査するために使用されます。

類似化合物との比較

Temocillin is unique among β-lactam antibiotics due to its resistance to β-lactamases. Similar compounds include:

Ticarcillin: Another carboxypenicillin, but less resistant to β-lactamases.

Piperacillin: A ureidopenicillin with a broader spectrum of activity but also less resistant to β-lactamases.

Cefotaxime: A third-generation cephalosporin with a different mechanism of resistance to β-lactamases.

Temocillin’s unique resistance to β-lactamases makes it particularly valuable in treating infections caused by multiple drug-resistant, Gram-negative bacteria .

生物活性

Temocillin disodium salt is a semisynthetic β-lactam antibiotic, specifically a carboxypenicillin, designed to be resistant to most β-lactamases. This compound is primarily effective against Gram-negative bacteria, including several multi-resistant strains. Understanding its biological activity is crucial for optimizing its clinical use, especially in treating infections caused by resistant organisms.

Temocillin functions similarly to other β-lactams by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. It interferes with the final stages of peptidoglycan assembly, leading to compromised cell wall integrity and subsequent bacterial lysis. The presence of a methoxy group enhances its stability against hydrolysis by certain β-lactamases, making it effective against extended-spectrum β-lactamase (ESBL)-producing bacteria .

Spectrum of Activity

Temocillin shows activity against a variety of Gram-negative bacteria, including:

- Escherichia coli

- Klebsiella pneumoniae

- Salmonella typhimurium

- Haemophilus influenzae

However, it is generally ineffective against Gram-positive bacteria and Pseudomonas aeruginosa due to inherent resistance mechanisms .

Table 1: Minimum Inhibitory Concentrations (MIC) for Selected Bacteria

| Bacteria | MIC (µg/mL) |

|---|---|

| E. coli | 1.00 - 64.00 |

| H. influenzae (β-lactamase negative) | 0.25 - 0.50 |

| H. influenzae (β-lactamase positive) | 0.50 - 1.00 |

| S. aureus | >128.00 |

Pharmacokinetics

A study investigating the pharmacokinetics of temocillin in critically ill patients revealed significant insights into its distribution and efficacy:

- After a loading dose of 2 g administered intravenously over 30 minutes, followed by continuous infusion, the peak plasma concentration reached approximately 131.2 mg/L.

- The unbound fraction in plasma was about 56.4%, while in ascitic fluid, it was around 57.4%, indicating good penetration into body fluids.

- The probability of target attainment (PTA) for achieving effective concentrations was modeled using Monte Carlo simulations, suggesting that current dosing regimens could be optimized for better outcomes in specific patient populations .

Clinical Efficacy

Recent studies have highlighted temocillin's efficacy in treating infections caused by multidrug-resistant (MDR) Enterobacterales:

- A retrospective analysis showed a low early clinical failure rate (9.2%) among patients treated with temocillin for urinary tract infections (UTIs), particularly those caused by ESBL-producing strains.

- The study emphasized that temocillin remains a viable option for non-severe infections caused by MDR organisms when administered at appropriate doses (e.g., 2 g every 8 hours) .

Case Studies

-

Case Study on ESBL-producing E. coli :

A four-year study at a university hospital analyzed the in vitro activity of temocillin against clinical isolates of ESBL-producing E. coli, demonstrating consistent effectiveness with MIC values indicating susceptibility across various strains . -

Clinical Application in Septic Shock :

In critically ill patients with septic shock associated with complicated intra-abdominal infections, temocillin was administered following a pharmacokinetic model that optimized dosing based on renal function and infection severity, achieving effective concentrations in plasma and ascitic fluid .

特性

IUPAC Name |

(2S,5R,6S)-6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O7S2/c1-15(2)9(12(22)23)18-13(24)16(25-3,14(18)27-15)17-10(19)8(11(20)21)7-4-5-26-6-7/h4-6,8-9,14H,1-3H3,(H,17,19)(H,20,21)(H,22,23)/t8?,9-,14+,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVCKFLJARNKCSS-DWPRYXJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)(NC(=O)C(C3=CSC=C3)C(=O)O)OC)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@](C2=O)(NC(=O)C(C3=CSC=C3)C(=O)O)OC)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201009398 | |

| Record name | Negaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201009398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66148-78-5 | |

| Record name | Temocillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66148-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Temocillin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066148785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Temocillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12343 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Negaban | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201009398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Temocillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEMOCILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03QB156W6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。